molecular formula C10H12N2O B6245630 4-(2-aminophenyl)pyrrolidin-2-one CAS No. 1498949-07-7

4-(2-aminophenyl)pyrrolidin-2-one

Cat. No. B6245630
CAS RN: 1498949-07-7
M. Wt: 176.2
InChI Key:
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Description

4-(2-aminophenyl)pyrrolidin-2-one is a compound that contains a pyrrolidin-2-one ring, which is a five-membered lactam . This compound also has an aminophenyl group attached to the 4-position of the pyrrolidin-2-one ring . The pyrrolidin-2-one ring is a common structural motif found in many natural products and synthetic compounds with potent biological activities .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones can be achieved through various methods. One approach involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves a photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .


Molecular Structure Analysis

The molecular structure of 4-(2-aminophenyl)pyrrolidin-2-one can be optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets . The pyrrolidin-2-one ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions. This includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be easily tuned by using a specific oxidant and additive .

Safety and Hazards

While specific safety and hazard information for 4-(2-aminophenyl)pyrrolidin-2-one is not available, it’s important to handle all chemicals with care. Pyrrolidin-2-ones should be handled with appropriate personal protective equipment, and exposure should be minimized .

Future Directions

Pyrrolidin-2-ones, including 4-(2-aminophenyl)pyrrolidin-2-one, have potential in pharmacology and medicinal chemistry due to their structural versatility and biological activity . Future research could focus on exploring their biological activity further and developing new synthetic methods for their preparation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminophenyl)pyrrolidin-2-one involves the reaction of 2-aminobenzophenone with pyrrolidine in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "2-aminobenzophenone", "pyrrolidine", "solvent", "catalyst" ], "Reaction": [ "Dissolve 2-aminobenzophenone and pyrrolidine in a suitable solvent such as ethanol or methanol.", "Add a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the reaction mixture.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter off any solid precipitate.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol." ] }

CAS RN

1498949-07-7

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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